Cas no 1147857-06-4 (5-Bromo-3,6-dimethyl-2(1H)-pyridinone)

5-Bromo-3,6-dimethyl-2(1H)-pyridinone is a brominated pyridinone derivative with a molecular formula of C7H8BrNO. This heterocyclic compound features a reactive bromine substituent at the 5-position, making it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The presence of methyl groups at the 3- and 6-positions enhances steric and electronic properties, influencing reactivity and selectivity in target transformations. Its stable pyridinone core ensures compatibility with a range of reaction conditions. This compound is commonly utilized in pharmaceutical and agrochemical research for the development of novel bioactive molecules. Proper handling under inert conditions is recommended due to potential sensitivity to moisture and air.
5-Bromo-3,6-dimethyl-2(1H)-pyridinone structure
1147857-06-4 structure
Product Name:5-Bromo-3,6-dimethyl-2(1H)-pyridinone
CAS No:1147857-06-4
MF:C7H8BrNO
MW:202.04852104187
MDL:MFCD24616138
CID:1080183
PubChem ID:59544344
Update Time:2025-11-05

5-Bromo-3,6-dimethyl-2(1H)-pyridinone Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-3,6-dimethyl-2(1H)-pyridinone
    • SCHEMBL12004268
    • DB-317449
    • AT17044
    • SCHEMBL2907131
    • 5-bromo-3,6-dimethyl-1,2-dihydropyridin-2-one
    • 5-bromo-3,6-dimethylpyridin-2(1h)-one
    • DMFCCKOZBSJHQJ-UHFFFAOYSA-N
    • 1147857-06-4
    • 5-bromo-3,6-dimethylpyridin-2-ol
    • MDL: MFCD24616138
    • Inchi: 1S/C7H8BrNO/c1-4-3-6(8)5(2)9-7(4)10/h3H,1-2H3,(H,9,10)
    • InChI Key: DMFCCKOZBSJHQJ-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)C(NC=1C)=O

Computed Properties

  • Exact Mass: 200.97893g/mol
  • Monoisotopic Mass: 200.97893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 29.1Ų

5-Bromo-3,6-dimethyl-2(1H)-pyridinone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1003810-5g
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1147857-06-4 95%
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eNovation Chemicals LLC
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eNovation Chemicals LLC
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Additional information on 5-Bromo-3,6-dimethyl-2(1H)-pyridinone

5-Bromo-3,6-Dimethyl-2(1H)-Pyridinone: A Comprehensive Overview

The compound 5-Bromo-3,6-Dimethyl-2(1H)-Pyridinone, identified by the CAS number 1147857-06-4, is a heterocyclic organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the pyridinone family, which is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of a bromine atom at position 5 and methyl groups at positions 3 and 6 introduces unique electronic and steric properties to the molecule, making it a valuable substrate for further chemical modifications.

The synthesis of 5-Bromo-3,6-Dimethyl-2(1H)-Pyridinone typically involves multi-step processes that include nucleophilic substitutions, oxidations, and reductions. Recent advancements in synthetic methodologies have enabled the development of more efficient and environmentally friendly routes for its production. For instance, researchers have explored the use of transition metal catalysts to facilitate key transformations, such as the bromination at position 5. These innovations not only enhance the yield but also reduce the environmental footprint of the synthesis process.

In terms of applications, 5-Bromo-3,6-Dimethyl-2(1H)-Pyridinone has shown promise in the field of medicinal chemistry. Its structure serves as a scaffold for the development of bioactive molecules targeting various therapeutic areas. For example, studies have demonstrated that derivatives of this compound exhibit potential anti-inflammatory and antioxidant activities. Furthermore, its ability to act as a precursor for more complex heterocyclic systems makes it an invaluable building block in drug discovery programs.

The structural versatility of 5-Bromo-3,6-Dimethyl-2(1H)-Pyridinone also extends to materials science. Researchers have investigated its use in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). The bromine atom at position 5 plays a crucial role in these applications by providing coordination sites for metal ions. Recent studies have highlighted its potential in constructing MOFs with high surface area and porosity, which are desirable properties for gas storage and catalysis.

In addition to its chemical applications, 5-Bromo-3,6-Dimethyl-2(1H)-Pyridinone has garnered attention in analytical chemistry due to its distinct spectroscopic properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to characterize this compound and its derivatives. These studies provide valuable insights into its electronic structure and reactivity, further enhancing our understanding of its behavior in different chemical environments.

Looking ahead, ongoing research continues to unlock new possibilities for 5-Bromo-3,6-Dimethyl-2(1H)-Pyridinone. Scientists are exploring its role in bioconjugation chemistry, where it can serve as a linker or functional group for attaching biomolecules. Additionally, efforts are being made to develop scalable production methods that align with green chemistry principles. These advancements are expected to broaden its applicability across diverse industries.

In conclusion, 5-Bromo-3,6-Dimethyl-2(1H)-Pyridinone stands out as a versatile compound with immense potential in various fields. Its unique structure, coupled with recent breakthroughs in synthesis and application development, positions it as a key player in modern chemical research. As research progresses, this compound is likely to contribute even more significantly to scientific advancements and industrial innovations.

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